molecular formula C10H9BrN2 B1526731 4-Bromo-1-(2-methylphenyl)pyrazole CAS No. 1337607-03-0

4-Bromo-1-(2-methylphenyl)pyrazole

Cat. No. B1526731
M. Wt: 237.1 g/mol
InChI Key: HMULFHZEMGDGLG-UHFFFAOYSA-N
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Description

“4-Bromo-1-(2-methylphenyl)pyrazole” is a pyrazole derivative . Pyrazoles are a class of compounds containing a five-membered aromatic ring with two nitrogen atoms. They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .


Molecular Structure Analysis

The molecular formula of “4-Bromo-1-(2-methylphenyl)pyrazole” is C10H9BrN2 . It is a heteroaromatic five-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to their structural diversity. They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Scientific Research Applications

Catalytic Applications

Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic processes. For instance, bulky pyrazole-based ligands were synthesized and used in the creation of bis(pyrazolyl)palladium(ii) complexes. These complexes showed catalytic activity in Suzuki–Miyaura cross-coupling reactions, demonstrating the potential of pyrazole derivatives in facilitating efficient organic transformations (Ocansey, Darkwa, & Makhubela, 2018).

Medical Applications

Pyrazole derivatives have shown promise in the development of new treatments for various diseases. For example, pyrazolo[3,4-d]pyrimidines, including a 4-bromo derivative, displayed significant activity against the Bcr-Abl T315I mutant in cell-free assays and in vivo, highlighting their potential as therapeutic agents in cancer treatment (Radi et al., 2013). Additionally, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized and exhibited cytotoxic effects against breast cancer and leukemic cells, indicating their utility as antiproliferative agents (Ananda et al., 2017).

Materials Science Applications

Pyrazole derivatives have also been explored for their potential in materials science. For instance, the synthesis and characterization of a 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine crystal revealed its stable molecular structure and considerable nonlinear optical properties, suggesting its application in the development of optical materials (Tamer et al., 2016).

Safety And Hazards

While specific safety and hazard information for “4-Bromo-1-(2-methylphenyl)pyrazole” is not available in the retrieved data, it’s generally recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “4-Bromo-1-(2-methylphenyl)pyrazole” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

4-bromo-1-(2-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULFHZEMGDGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2-methylphenyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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